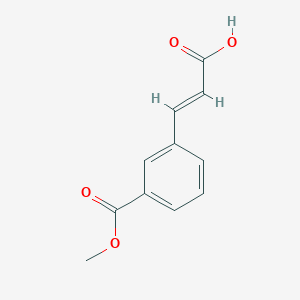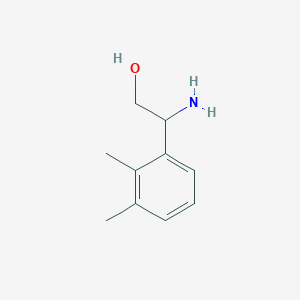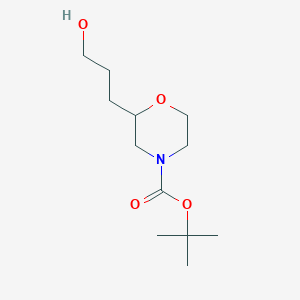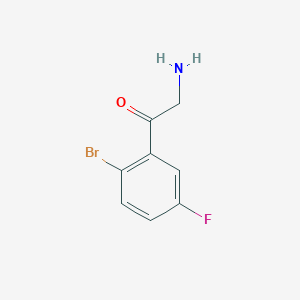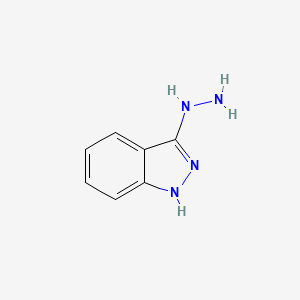
Potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide is a specialized organoboron compound known for its unique chemical properties and applications. It is a potassium salt of a trifluoroborate, characterized by the presence of a difluorophenylcyclopropyl group. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide typically involves the reaction of a boronic acid derivative with potassium bifluoride (KHF2). The process is as follows:
Starting Material: The synthesis begins with the preparation of the boronic acid derivative, which is then subjected to fluorination.
Fluorination: Potassium bifluoride is used as a fluorinating agent to convert the boronic acid into the corresponding trifluoroborate salt.
Reaction Conditions: The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and continuous flow systems is common to maintain consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to yield borane derivatives.
Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products:
Oxidation: Boronic acids or esters.
Reduction: Borane derivatives.
Substitution: Substituted boron compounds.
Applications De Recherche Scientifique
Potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide has diverse applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the creation of boron-based therapeutic agents.
Industry: The compound is utilized in the production of advanced materials and polymers due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide involves its ability to participate in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, facilitating the transfer of the phenylcyclopropyl group to a palladium catalyst. This results in the formation of a new carbon-carbon bond, which is a key step in many organic synthesis processes .
Comparaison Avec Des Composés Similaires
- Potassium phenyltrifluoroborate
- Potassium 2,4-difluorophenyltrifluoroborate
- Potassium 3,5-difluorophenyltrifluoroborate
Comparison:
- Uniqueness: Potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain cross-coupling reactions compared to its analogs.
- Reactivity: The difluoro substitution on the phenyl ring enhances its reactivity and stability, making it a preferred choice in specific synthetic applications.
Propriétés
Formule moléculaire |
C9H7BF5K |
|---|---|
Poids moléculaire |
260.06 g/mol |
Nom IUPAC |
potassium;(2,2-difluoro-3-phenylcyclopropyl)-trifluoroboranuide |
InChI |
InChI=1S/C9H7BF5.K/c11-9(12)7(8(9)10(13,14)15)6-4-2-1-3-5-6;/h1-5,7-8H;/q-1;+1 |
Clé InChI |
ALSHDQKLSZXZAX-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1C(C1(F)F)C2=CC=CC=C2)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


